![molecular formula C17H17N3O3S B2506867 N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396869-20-7](/img/structure/B2506867.png)
N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound that features a pyrimidothiazine core, a common structural motif in medicinal chemistry due to its potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their biological activities, such as enzyme inhibition and antimicrobial properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amino-substituted pyrimidines with various reagents to form the core structure, followed by further functionalization. For instance, the reaction of 5-amino-6-mercaptopyrimidines with diethyl bromomalonate can lead to the formation of ethyl 6-oxopyrimido[4,5-b][1,4]thiazine-7-carboxylates, which can then be derivatized into amides, hydrazides, and urethanes . Similarly, the synthesis of tetrahydropyrimidine derivatives can be achieved by reacting N-substituted pyrazine carboxamides with urea or thiourea and an aldehyde in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a heterocyclic thiazine ring, which can adopt different conformations such as half-chair, as observed in related compounds . The stability of these molecules is often enhanced by intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of dimeric structures .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the core heterocyclic structure. For example, the presence of a carboxamide group can facilitate the formation of hydrogen bonds, which can affect the compound's reactivity and interactions with biological targets . Desulfurization reactions can also be employed to modify the thiazine ring, as seen in the conversion of 6-oxopyrimidothiazine-7-carboxylic acid esters to N-(pyrimidin-5-yl)monoamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of various substituents such as chlorophenyl groups and acetyl groups can influence properties like solubility, melting point, and the ability to form crystals with specific conformations . Spectroscopic methods such as IR, 1H-NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds and to study their properties .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives The compound , "N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide," and its derivatives have been the subject of extensive research, focusing on their synthesis using both traditional and modern techniques. Notably, compounds like 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione and others have been synthesized through methods including conventional chemical synthesis and microwave-assisted techniques, offering higher yields in shorter times (Youssef, Azab, & Youssef, 2012).
Biological and Antimicrobial Activities Several studies have investigated the biological and antimicrobial properties of these compounds. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides exhibited notable antimicrobial activity, highlighting their potential in medical applications (Gein et al., 2015; Владимир Леонидович Гейн et al., 2015). Other derivatives, such as pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine, have also shown promising antimicrobial activities, underlining the chemical versatility and potential pharmacological importance of these compounds (Akbari et al., 2008; Sayed et al., 2006).
Chemical Structures and Crystallography In-depth structural analyses have been performed on related compounds, providing valuable insights into their chemical characteristics and interactions. For instance, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide revealed intricate intramolecular hydrogen bonds and conformations, contributing to our understanding of their chemical behavior and potential applications (Siddiqui et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of N-(4-acetylphenyl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide are currently unknown. This compound belongs to the class of imidazo[2,1-b][1,3]thiazines, which are known to interact with a variety of biological targets
Mode of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Thiazoles, which share a similar structure with this compound, have been found to affect a wide range of biochemical pathways . For instance, some thiazoles have been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . Others have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv
Result of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-7-18-17-20(16(10)23)8-13(9-24-17)15(22)19-14-5-3-12(4-6-14)11(2)21/h3-7,13H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJFAMYKKTOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)
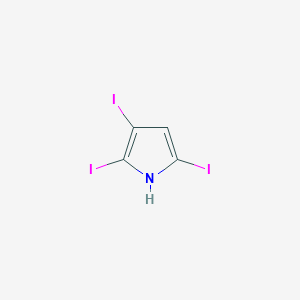
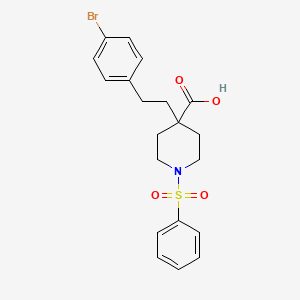

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)
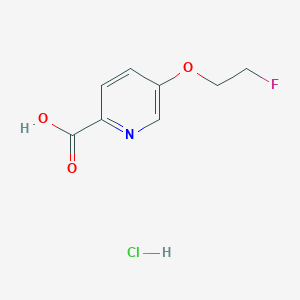

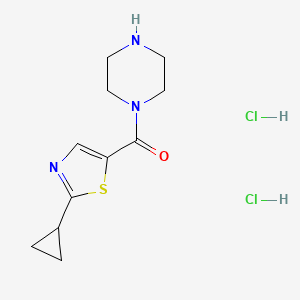



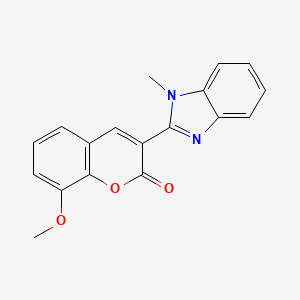

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)